molecular formula C21H24N6 B2928629 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine CAS No. 2415642-21-4

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine

Cat. No.: B2928629
CAS No.: 2415642-21-4
M. Wt: 360.465
InChI Key: GAHCJIJLQJYSIK-VMPITWQZSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of 3-methyl-1H-pyrazole with appropriate reagentsThe final step involves the formation of the pyridazine ring, often through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of various pharmaceuticals.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A compound with potential neurotoxic effects.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine is unique due to its specific combination of pyrazole, piperazine, and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-18-11-13-27(24-18)21-10-9-20(22-23-21)26-16-14-25(15-17-26)12-5-8-19-6-3-2-4-7-19/h2-11,13H,12,14-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHCJIJLQJYSIK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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